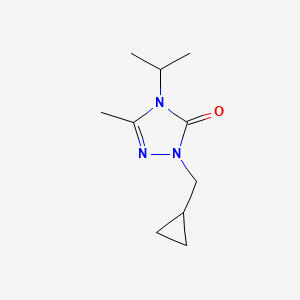
1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(cyclopropylmethyl)-3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their significant pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The molecular formula of this compound is C12H18N4O with a molecular weight of approximately 234.30 g/mol. The compound features a triazole ring which is pivotal for its biological activity.
The biological activity of triazole compounds often involves their interaction with various biological targets:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response. This inhibition can lead to reduced production of prostaglandins and subsequent anti-inflammatory effects.
- Antimicrobial Activity : The structural properties of triazoles allow them to disrupt cellular functions in bacteria and fungi. They can interfere with nucleic acid synthesis or inhibit essential metabolic pathways.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 4 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effect of this triazole derivative on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of this compound in models of oxidative stress. It was found to reduce neuronal cell death and increase cell viability by modulating antioxidant enzyme activities.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-8(3)11-12(10(13)14)6-9-4-5-9/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWNNGSOBMQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(C)C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














